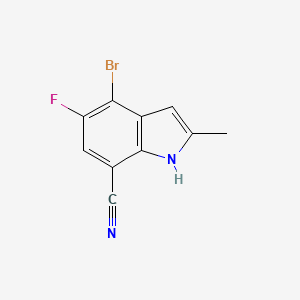
4-Bromo-5-fluoro-2-methyl-1H-indole-7-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-fluoro-2-methyl-1H-indole-7-carbonitrile is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of bromine, fluorine, and a nitrile group attached to the indole core, making it a versatile molecule for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-fluoro-2-methyl-1H-indole-7-carbonitrile typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often involve the use of strong acids or bases, and the reactions are carried out under controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-fluoro-2-methyl-1H-indole-7-carbonitrile undergoes various types of chemical reactions, including:
Electrophilic substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions.
Nucleophilic substitution: The presence of bromine and fluorine allows for nucleophilic substitution reactions.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, strong acids or bases, and oxidizing or reducing agents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution may yield various substituted indole derivatives, while nucleophilic substitution can lead to the formation of different halogenated products .
Scientific Research Applications
4-Bromo-5-fluoro-2-methyl-1H-indole-7-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-5-fluoro-2-methyl-1H-indole-7-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of various enzymes and receptors. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Bromo-5-fluoro-2-methyl-1H-indole-7-carbonitrile include other halogenated indole derivatives, such as:
- 4-Bromo-5-fluoro-1H-indole
- 5-Fluoro-2-methyl-1H-indole
- 4-Bromo-2-methyl-1H-indole
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine, along with the nitrile group, allows for a wide range of chemical modifications and applications, making it a valuable compound in research and industry .
Properties
Molecular Formula |
C10H6BrFN2 |
|---|---|
Molecular Weight |
253.07 g/mol |
IUPAC Name |
4-bromo-5-fluoro-2-methyl-1H-indole-7-carbonitrile |
InChI |
InChI=1S/C10H6BrFN2/c1-5-2-7-9(11)8(12)3-6(4-13)10(7)14-5/h2-3,14H,1H3 |
InChI Key |
PJIIYUDBLCEDJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1)C(=CC(=C2Br)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















